molecular formula C7H4ClF2NO4S B1267180 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene CAS No. 2488-54-2

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene

Cat. No. B1267180
CAS RN: 2488-54-2
M. Wt: 271.63 g/mol
InChI Key: JOZYBWSIYOLHHH-UHFFFAOYSA-N
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Description

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene (CDFMN) is a useful and versatile intermediate used in organic synthesis and medicinal chemistry. It is an important building block for the synthesis of a variety of pharmaceuticals and organic compounds. CDFMN is a highly reactive electrophilic compound that has been used extensively in organic synthesis and medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory agents. CDFMN is also used in the synthesis of other organic compounds, such as dyes, pigments, and adhesives.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • A study by Sipyagin et al. explored the synthesis of new derivatives from compounds structurally similar to 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene. The research highlighted the introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring, reinforcing the activation of the halogen substituent towards nucleophilic attack. This process led to the synthesis of new compounds and expanded synthetic possibilities for heterocyclic chemistry (Sipyagin et al., 2004).

Catalytic Reactions

  • In a study conducted by Austin and Ridd, 2-Chloro-1,3-dimethylbenzene reacted with 1,4-dinitrobenzene in trifluoromethanesulfonic acid to produce various yield compounds. The research provided insights into the reaction mechanisms and the rate-determining steps, showcasing the potential of such reactions in the synthesis of complex molecules (Austin & Ridd, 1994).

Industrial and Pharmaceutical Applications

  • Moore's study discussed a preparation method for high-purity 1-chloro-2,6-difluorobenzene, which holds significance as an intermediate for active ingredients in agricultural and pharmaceutical applications. The research emphasized the use of sulfonyl chloride for directing fluorine substitution, offering a pathway for producing high-quality intermediates for various industrial uses (Moore, 2003).

Microbial Degradation Studies

  • Shah explored the microbial degradation of 1-chloro-4-nitrobenzene by a newly isolated Pseudomonas strain, shedding light on the environmental fate of such compounds and their interactions with microbial life. The study detailed the transformation products and proposed mechanisms, contributing to our understanding of bioremediation processes (Shah, 2014).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYBWSIYOLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304580
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2488-54-2
Record name NSC166348
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Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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